Tizoxanide Glucuronide vs. Tizoxanide: Slower Elimination Kinetics in Human Pharmacokinetic Studies
Tizoxanide glucuronide (TG) demonstrates a significantly slower elimination rate compared to tizoxanide (T) in humans. In a phase IA single ascending dose study in healthy volunteers, TG was eliminated more slowly than T across the 1-4 g dose range, with the apparent body clearance for total T (T+TG) at the highest 4 g dose being only half that observed at the low dose [1]. In adult subjects (≥18 years) receiving a single 500 mg ALINIA Tablet with food, TG achieved a mean Cmax of 10.5 ± 1.4 μg/mL (vs. 10.6 ± 2.0 μg/mL for T) and a mean AUCt of 63.0 ± 12.3 μg·hr/mL (vs. 41.9 ± 6.0 μg·hr/mL for T), representing a 50% higher total systemic exposure for the glucuronide conjugate compared to the unconjugated metabolite [2].
| Evidence Dimension | Elimination rate and systemic exposure (AUCt) |
|---|---|
| Target Compound Data | TG: Mean AUCt = 63.0 ± 12.3 μg·hr/mL; slower elimination; Cmax = 10.5 ± 1.4 μg/mL |
| Comparator Or Baseline | Tizoxanide (T): Mean AUCt = 41.9 ± 6.0 μg·hr/mL; faster elimination; Cmax = 10.6 ± 2.0 μg/mL |
| Quantified Difference | TG AUCt is 50% higher than T; TG eliminated more slowly than T; apparent body clearance at 4 g is 50% of that at low dose |
| Conditions | Human healthy volunteers, single oral 500 mg nitazoxanide tablet with food; phase IA study with 1-4 g ascending doses |
Why This Matters
Independent quantification of both metabolites is required for accurate pharmacokinetic profiling, as the glucuronide conjugate exhibits substantially greater systemic exposure and slower clearance than the unconjugated active metabolite.
- [1] Stockis A, Allemon AM, De Bruyn S, Gengler C. Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses. Int J Clin Pharmacol Ther. 2002;40(5):213-220. View Source
- [2] Lupin Pharmaceuticals, Inc. ALINIA (nitazoxanide) tablets, oral suspension prescribing information. 2024. Table 2. View Source
